N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications.
Scientific Research Applications
Synthesis and Structural Studies
N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is part of a class of compounds that have been extensively studied for their synthetic routes and structural properties. Research has shown efficient approaches for the synthesis of similar compounds, such as the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. These methods have been complemented by density functional theory (DFT) calculations and crystallographic analysis to understand the molecular conformations and intermolecular interactions (Moreno-Fuquen et al., 2019).
Antimicrobial Activity
Compounds structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide have been synthesized and evaluated for their antimicrobial properties. Studies have shown that novel compounds with fluoro and sulphonamide substitutions exhibit significant antimicrobial activities, suggesting potential applications in addressing microbial resistance (Jagtap et al., 2010; Anuse et al., 2019).
Anticancer Properties
The benzamide and sulfonamide derivatives, including those similar to N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, have been explored for their anticancer properties. Some derivatives have shown pro-apoptotic activities and have been evaluated as potential anticancer agents, indicating the relevance of these compounds in cancer research (Yılmaz et al., 2015; Ravinaik et al., 2021).
Molecular Docking Studies
Theoretical and computational studies, including molecular docking, have been conducted on sulfonamide derivatives to understand their interaction with biological targets. These studies offer insights into the potential mechanisms through which these compounds exert their biological effects, paving the way for the development of targeted therapies (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S2/c1-23(20,21)10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)22-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOCGRBBVWRDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide |
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